molecular formula C16H15ClN4O2S B8529645 5-(dimethylamino)-N-(6-chloro-3-pyridazinyl)-1-naphthalenesulphonamide

5-(dimethylamino)-N-(6-chloro-3-pyridazinyl)-1-naphthalenesulphonamide

Cat. No. B8529645
M. Wt: 362.8 g/mol
InChI Key: CIYDSKLFHZROHZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(dimethylamino)-N-(6-chloro-3-pyridazinyl)-1-naphthalenesulphonamide is a useful research compound. Its molecular formula is C16H15ClN4O2S and its molecular weight is 362.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-(dimethylamino)-N-(6-chloro-3-pyridazinyl)-1-naphthalenesulphonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(dimethylamino)-N-(6-chloro-3-pyridazinyl)-1-naphthalenesulphonamide including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

5-(dimethylamino)-N-(6-chloro-3-pyridazinyl)-1-naphthalenesulphonamide

Molecular Formula

C16H15ClN4O2S

Molecular Weight

362.8 g/mol

IUPAC Name

N-(6-chloropyridazin-3-yl)-5-(dimethylamino)naphthalene-1-sulfonamide

InChI

InChI=1S/C16H15ClN4O2S/c1-21(2)13-7-3-6-12-11(13)5-4-8-14(12)24(22,23)20-16-10-9-15(17)18-19-16/h3-10H,1-2H3,(H,19,20)

InChI Key

CIYDSKLFHZROHZ-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC=CC2=C1C=CC=C2S(=O)(=O)NC3=NN=C(C=C3)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of 5-dimethylamino-1-naphthalenesulphonyl chloride (3.98 g), 3-amino-6-chloropyridazine (1.91 g) and 4-dimethylaminopyridine (100 mg) in pyridine (25 ml) was heated at 85° C for 18 hours. Volatile material was removed by evaporation and dichloromethane (50 ml) was added. Insoluble material was removed by filtration and the filtrate was concentrated by evaporation. The residue was purified by flash chromatography, eluting with ethyl acetate/hexane (1:1 v/v), and the resulting foam was crystallised from ether to give 5-(dimethylamino)-N-(6-chloro-3-pyridazinyl)-1-naphthalenesulphonamide (1.74 g), m.p. 153°-154° C.; mass spectrum (positive chemical ionisation ((+)ve CI)): 363 (M+H)+.
Quantity
3.98 g
Type
reactant
Reaction Step One
Quantity
1.91 g
Type
reactant
Reaction Step One
Quantity
100 mg
Type
catalyst
Reaction Step One

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